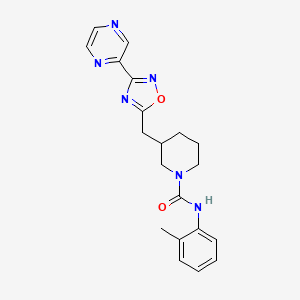

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-methylphenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-14-5-2-3-7-16(14)23-20(27)26-10-4-6-15(13-26)11-18-24-19(25-28-18)17-12-21-8-9-22-17/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFZPZBOMJHXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 346.39 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a pyrazine substituent, which are significant for its biological activity.

Anticancer Activity

Research has shown that compounds containing the oxadiazole and piperidine structures exhibit promising anticancer properties. A case study involving 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed that these compounds act as tubulin inhibitors. The study reported an IC50 value of 120 nM for one of the derivatives in antiproliferative assays against prostate cancer cell lines .

The mechanism by which these compounds exert their anticancer effects primarily involves:

- Tubulin Inhibition : Compounds demonstrated the ability to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells.

- Cell Cycle Arrest : Increased numbers of mitotic cells were observed following treatment in leukemia cell lines, indicating a blockage in cell division .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. A study on related oxadiazole derivatives highlighted their effectiveness against Gram-positive bacteria compared to Gram-negative strains. Compounds similar to the one discussed exhibited significant activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus .

Research Findings

Table 1 summarizes key research findings related to the biological activity of similar compounds:

| Compound Name | Activity Type | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine | Anticancer | 120 | Tubulin Inhibition |

| Oxadiazole Derivative | Antimicrobial | 18.78 | Gram-positive Bacteria |

| Pyrazinyl-Oxadiazole | Anticancer | 10.1 | Liver Carcinoma Cells (HUH7) |

Case Studies

- Anticancer Efficacy : In a study evaluating various oxadiazole derivatives, several compounds were found to have better IC50 values than standard chemotherapeutics such as 5-Fluorouracil against liver carcinoma cell lines (HUH7). The most effective compound showed an IC50 of 10.1 µM .

- Antimicrobial Screening : Another investigation utilized disc diffusion methods to assess antimicrobial properties against various pathogens. The results indicated that certain derivatives had potent activity against both bacterial and fungal strains, emphasizing their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This inhibition is crucial for developing new anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The structure–activity relationship suggests that modifications in the oxadiazole and piperidine components can enhance COX selectivity.

Study 1: Antimicrobial Evaluation

In a study published in 2024, researchers synthesized several derivatives of oxadiazole-containing compounds and tested their antimicrobial efficacy using disc diffusion methods. The results indicated that compounds similar to 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide exhibited significant inhibition zones against E. coli and Candida albicans, suggesting strong antimicrobial potential .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The study utilized molecular docking techniques to predict binding affinities to COX enzymes. Compounds were found to interact favorably with the active site of COX-2, indicating their potential as selective COX inhibitors . In vivo studies confirmed the reduction of inflammatory markers in animal models treated with these compounds.

Comparación Con Compuestos Similares

Structural Analogues and Anti-TB Activity

The compound shares structural motifs with several anti-TB candidates identified in in silico studies (Table 1):

Key Observations :

- C22 (fluorophenyl-oxadiazole analog) exhibits strong binding to Mycobacterium tuberculosis InhA (-10.2 kcal/mol), outperforming control drugs like isoniazid .

- The target compound replaces the fluorophenyl group with pyrazin-2-yl, which may alter solubility and binding kinetics. Pyrazine’s aromatic nitrogen atoms could enhance hydrogen bonding but reduce lipophilicity compared to fluorophenyl .

- C29 (tetrazole analog) shows distinct target specificity (EthR inhibition) and superior drug-likeness, highlighting the impact of heterocycle choice on activity and ADMET properties .

Pharmacokinetic and Toxicity Profiles

- C22 : Displays hepatotoxicity but favorable absorption and CYP450 metabolism profiles . Its fluorophenyl group may contribute to hepatic enzyme interactions.

- Target Compound : Pyrazine’s polarity may reduce hepatotoxicity risk compared to C22 but could lower blood-brain barrier permeability .

- C29: Non-toxic and metabolically stable, attributed to its tetrazole ring, which resists oxidative degradation .

Molecular Dynamics and Stability

- C22 demonstrated stable binding to InhA in 100-ns simulations, with RMSD < 2.0 Å, suggesting robust target engagement .

Q & A

Basic: What are the key synthetic strategies for preparing 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide?

The synthesis typically involves sequential heterocycle formation and coupling reactions. A common approach includes:

- Oxadiazole ring synthesis : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides) .

- Piperidine functionalization : Alkylation or carboxamide coupling at the piperidine nitrogen, often using activating agents like HATU or EDC .

- Final assembly : Coupling the oxadiazole-piperidine intermediate with o-toluidine via a carboxamide linker.

Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and purification via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities (e.g., verifying methylene bridge integration at δ 4.2–4.5 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .

- X-ray crystallography : For unambiguous confirmation of the 3D structure, using programs like SHELXL for refinement .

Advanced: How can researchers design assays to evaluate its biological activity against neurological targets?

- Target selection : Prioritize receptors where oxadiazole-piperidine scaffolds show affinity (e.g., mGlu5 or dopamine receptors) .

- In vitro assays :

- In vivo models :

Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., pyridinyl vs. pyrazinyl) or o-tolyl groups to assess impact on potency .

- Lipophilicity optimization : Introduce tert-butyl or cyclopropyl groups to enhance blood-brain barrier penetration, monitored via LogP calculations (e.g., using MarvinSuite) .

- Biological testing : Correlate structural changes with IC₅₀ shifts in target-specific assays (e.g., FLAP inhibition or LTB₄ reduction) .

Advanced: How can computational approaches guide the optimization of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses at targets like FLAP or InhA .

- ADMET prediction : Employ SwissADME to assess solubility, CYP450 interactions, and Lipinski rule compliance .

- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

- Assay validation : Confirm consistency in cell lines (e.g., HEK293 vs. primary neurons) and ligand concentrations .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4 involvement) .

- Counter-screening : Test against off-target receptors (e.g., σ receptors) to rule out nonspecific effects .

Advanced: What strategies improve the compound’s solubility and formulation for in vivo studies?

- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomes to improve bioavailability, characterized via dynamic light scattering .

- Co-solvent systems : Optimize PEG-400/water or Captisol® mixtures for intravenous dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.